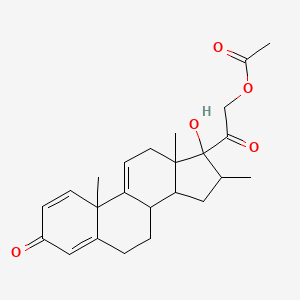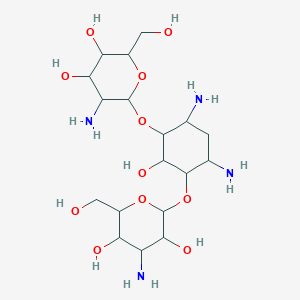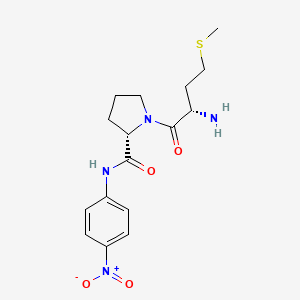
(L)-Methionyl-(L)-prolyl-P-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(L)-Methionyl-(L)-prolyl-P-nitroanilide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound consists of two amino acids, methionine and proline, linked to a p-nitroanilide group. The presence of the p-nitroanilide moiety imparts distinct chemical and biological characteristics to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (L)-Methionyl-(L)-prolyl-P-nitroanilide typically involves the stepwise coupling of protected amino acids followed by the introduction of the p-nitroanilide group. The process begins with the protection of the amino and carboxyl groups of methionine and proline using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
After the formation of the dipeptide, the protecting groups are removed under acidic or basic conditions, and the p-nitroanilide group is introduced through a nucleophilic substitution reaction using p-nitroaniline and a suitable activating agent like N-hydroxysuccinimide (NHS) ester or carbodiimide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (L)-Methionyl-(L)-prolyl-P-nitroanilide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The p-nitroanilide group can be reduced to an aniline derivative using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The p-nitroanilide group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aniline derivative.
Substitution: Various substituted anilines.
Applications De Recherche Scientifique
(L)-Methionyl-(L)-prolyl-P-nitroanilide has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage, as well as for investigating the reactivity of p-nitroanilide derivatives.
Biology: Employed in enzymatic assays to study protease activity, as the p-nitroanilide group serves as a chromogenic substrate that releases a colored product upon cleavage.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of diagnostic assays and biosensors due to its chromogenic properties.
Mécanisme D'action
The mechanism of action of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its interaction with enzymes, particularly proteases. The compound acts as a substrate for proteases, which cleave the peptide bond between methionine and proline, releasing the p-nitroanilide group. The released p-nitroanilide group undergoes a color change, which can be quantitatively measured to assess enzyme activity. This mechanism is widely used in enzymatic assays to study protease kinetics and inhibition.
Comparaison Avec Des Composés Similaires
(L)-Methionyl-(L)-prolyl-P-nitroanilide can be compared with other peptide derivatives containing p-nitroanilide groups, such as:
- (L)-Alanyl-(L)-prolyl-P-nitroanilide
- (L)-Valyl-(L)-prolyl-P-nitroanilide
- (L)-Leucyl-(L)-prolyl-P-nitroanilide
These compounds share similar structural features but differ in the amino acid residues, which can influence their reactivity and interaction with enzymes
Propriétés
Formule moléculaire |
C16H22N4O4S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4S/c1-25-10-8-13(17)16(22)19-9-2-3-14(19)15(21)18-11-4-6-12(7-5-11)20(23)24/h4-7,13-14H,2-3,8-10,17H2,1H3,(H,18,21)/t13-,14-/m0/s1 |
Clé InChI |
HQRJJHXKCFABSI-KBPBESRZSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
CSCCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


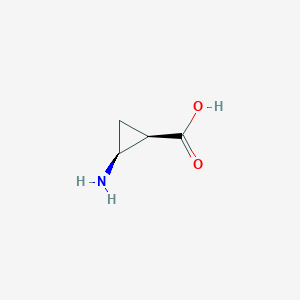

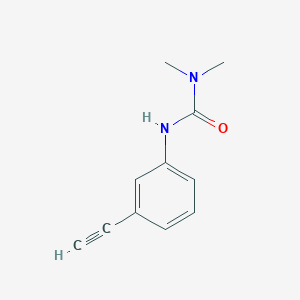
![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)
